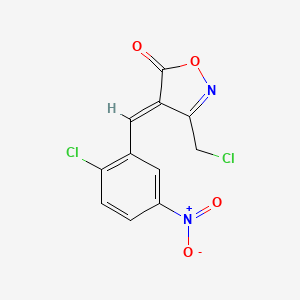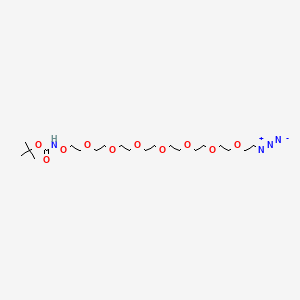
t-Boc-Aminooxy-PEG7-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Boc-Aminooxy-PEG7-azide: is a bifunctional polyethylene glycol (PEG) linker that features an azide group and a tert-butoxycarbonyl (t-Boc) protected aminooxy group. This compound is widely used in various chemical and biological applications due to its ability to undergo click chemistry reactions and its protective group that can be removed under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of t-Boc-Aminooxy-PEG7-azide typically involves the following steps:
Protection of the aminooxy group: The aminooxy group is protected with a t-Boc group to prevent undesired reactions during the synthesis process.
PEGylation: The protected aminooxy group is then linked to a PEG chain, which enhances the solubility and biocompatibility of the compound.
Introduction of the azide group: Finally, an azide group is introduced to the PEG chain, completing the synthesis of this compound
Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity. The compound is typically purified using techniques like column chromatography and characterized using NMR and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Click Chemistry: The azide group in t-Boc-Aminooxy-PEG7-azide readily reacts with alkynes via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages
Deprotection: The t-Boc group can be removed using strong acids like trifluoroacetic acid (TFA), revealing the free aminooxy group
Common Reagents and Conditions
Click Chemistry: Copper sulfate (CuSO4) and sodium ascorbate are commonly used as catalysts for the CuAAC reaction.
Deprotection: Trifluoroacetic acid (TFA) is used to remove the t-Boc protecting group
Major Products
Click Chemistry: The major product is a triazole-linked compound.
Deprotection: The major product is the free aminooxy-PEG7-azide
Scientific Research Applications
Chemistry
Bioconjugation: t-Boc-Aminooxy-PEG7-azide is used to link biomolecules, such as proteins and peptides, through click chemistry.
Biology
Protein Labeling: The compound is used to label proteins with fluorescent tags or other probes for imaging and analytical purposes.
Medicine
Drug Delivery: The PEGylation enhances the solubility and stability of therapeutic agents, improving their pharmacokinetic properties.
Industry
Mechanism of Action
The mechanism of action of t-Boc-Aminooxy-PEG7-azide involves its functional groups:
Comparison with Similar Compounds
Similar Compounds
- t-Boc-Aminooxy-PEG1-azide
- t-Boc-Aminooxy-PEG2-azide
- t-Boc-Aminooxy-PEG3-azide
- t-Boc-Aminooxy-PEG4-azide
- t-Boc-Aminooxy-PEG5-azide
- t-Boc-Aminooxy-PEG8-azide
Uniqueness
- PEG Length : t-Boc-Aminooxy-PEG7-azide has a PEG chain length of 7, which provides a balance between solubility and flexibility, making it suitable for a wide range of applications .
- Functional Groups : The combination of azide and t-Boc-protected aminooxy groups allows for versatile chemical modifications and bioconjugation .
Properties
Molecular Formula |
C21H42N4O10 |
|---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]carbamate |
InChI |
InChI=1S/C21H42N4O10/c1-21(2,3)35-20(26)24-34-19-18-33-17-16-32-15-14-31-13-12-30-11-10-29-9-8-28-7-6-27-5-4-23-25-22/h4-19H2,1-3H3,(H,24,26) |
InChI Key |
SSNHQTMYMISNFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


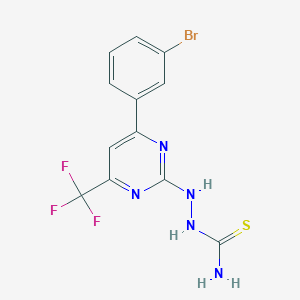
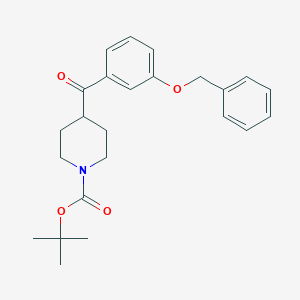
![4-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrido[3,2,1-ij]quinolin-4-ium Hydroxide](/img/structure/B13716989.png)
![(5S)-5-[(2R)-butan-2-yl]morpholin-3-one](/img/structure/B13717003.png)
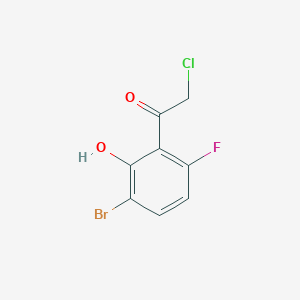
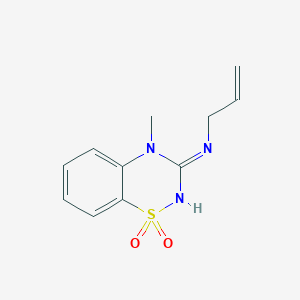
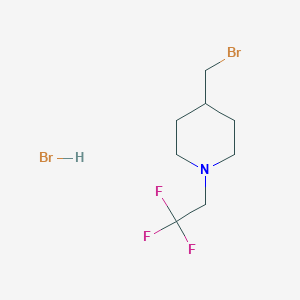
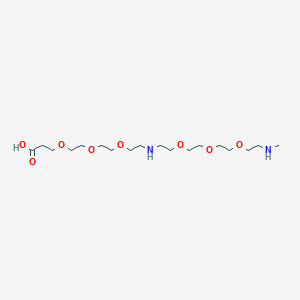
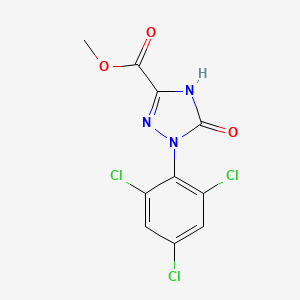

![N3-(7-Methoxy-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-chloronicotinamide](/img/structure/B13717051.png)
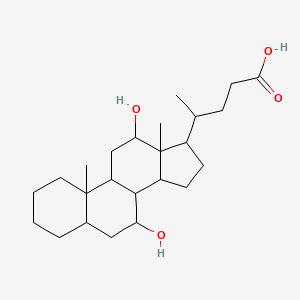
![4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, hydrochloride, (3aR,4S,7R,7aS)-rel-](/img/structure/B13717059.png)
